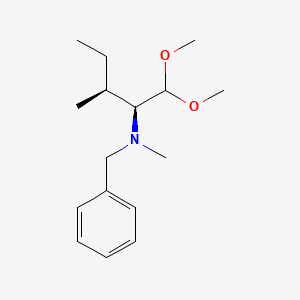
3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Descripción general
Descripción
3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a fluorine atom and a triazole ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction, where the triazole ring is introduced to the fluorobenzonitrile through a substitution reaction. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions may be tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can lead to the formation of oxides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as antifungal, antibacterial, and anticancer agents
Agriculture: Triazole compounds are used as fungicides and plant growth regulators.
Materials Science: The unique properties of triazole derivatives make them suitable for use in the development of advanced materials, such as coordination polymers with fluorescence properties.
Mecanismo De Acción
The mechanism of action of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, triazole derivatives are known to inhibit enzymes such as lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole derivatives, such as:
Fluconazole: A widely used antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal drug with a triazole moiety, known for its broad-spectrum activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
3-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4/c10-8-3-1-2-7(4-11)9(8)14-6-12-5-13-14/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBFJUEGMHFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=NC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)
![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161439.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)




![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)





